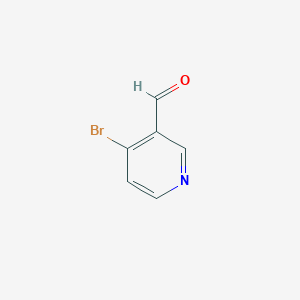

4-Bromonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYVGBPCXOPWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455763 | |

| Record name | 4-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154105-64-3 | |

| Record name | 4-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromonicotinaldehyde

Established Synthetic Routes

Established methods for preparing 4-bromonicotinaldehyde provide reliable and well-documented pathways to this key intermediate.

Bromination of 3-Pyridinecarboxaldehyde (B140518)

Direct bromination of 3-pyridinecarboxaldehyde presents a straightforward approach to introduce a bromine atom onto the pyridine (B92270) ring. The inherent electronic properties of the pyridine ring, influenced by the electron-withdrawing aldehyde group, typically direct electrophilic bromination to specific positions. smolecule.com However, controlling the regioselectivity to favor the 4-position can be challenging and may lead to a mixture of isomers, necessitating careful purification.

Synthetic Strategies Involving Ortho Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org This method involves the use of a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to yield the desired 4-bromo product. For pyridine derivatives, the nitrogen atom itself or other strategically placed groups can act as a DMG, guiding the metalation to the C4 position. harvard.edutandfonline.com This strategy offers high regioselectivity, overcoming a common challenge in direct electrophilic substitution of pyridines. wikipedia.orgharvard.edu

Table 1: Comparison of Directed Metalation Groups (DMGs) for Ortho-Lithiation

| Directing Metalation Group (DMG) | Relative Strength |

| -CONR₂ | Strong |

| -OCONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -NR₂ | Moderate |

| -F | Moderate |

| This table is based on information from various sources. organic-chemistry.orgbaranlab.org |

Preparation from Commercially Available Precursors

The synthesis of this compound can also commence from readily available starting materials. For instance, commercially available brominated pyridine derivatives can be converted to the target aldehyde through functional group transformations. A common strategy involves the use of a pre-existing bromo-substituted pyridine which can then be subjected to reactions such as the Suzuki coupling. nih.gov In one example, this compound was reacted with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate 2-aryl nicotinaldehyde derivatives. nih.gov Another approach involves the formylation of a bromopyridine precursor.

Novel and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for the preparation of this compound.

Catalyst-Mediated Synthesis (e.g., Copper(I) Iodide/Triphenylphosphine (B44618) Conditions)

Copper-catalyzed cross-coupling reactions have emerged as a valuable tool in organic synthesis. The use of a copper(I) iodide (CuI) and triphenylphosphine (PPh₃) catalytic system has been reported for the synthesis of related pyridine derivatives. uio.nonih.gov This methodology can be applied to the synthesis of this compound by coupling a suitable pyridine precursor with a bromine source. The CuI/PPh₃ system is known to facilitate various coupling reactions, offering a milder alternative to some palladium-catalyzed processes. mdpi.comscispace.com

Table 2: Key Components in Catalyst-Mediated Synthesis

| Component | Role |

| Copper(I) Iodide (CuI) | Co-catalyst |

| Triphenylphosphine (PPh₃) | Ligand |

| Palladium Acetate (Pd(OAc)₂) | Palladium Source |

| This table is based on information from various sources. uio.noscispace.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. preprints.orgorganic-chemistry.orgresearchgate.net The development of MCRs for the synthesis of substituted pyridines has gained significant attention. rsc.org While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs could be applied to construct the brominated pyridine aldehyde core in a convergent manner, potentially reducing the number of synthetic steps and purification procedures. preprints.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govoatext.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also improving reaction yields and product purity. nih.govrsc.org This technology utilizes the ability of polar molecules and ions within a reaction mixture to convert electromagnetic energy into heat, leading to rapid and uniform heating throughout the sample. oatext.comresearchgate.net

In the context of heterocyclic aldehyde synthesis, microwave technology has proven to be particularly effective. While specific literature detailing the microwave-assisted synthesis of this compound is not extensively documented, the synthesis of analogous compounds provides strong evidence of its potential utility. For instance, a study on the preparation of a 4-bromo-nicotinaldehyde derivative for use in electrosynthesis reported an excellent isolated yield of 92% using microwave-assisted methods. rsc.orgrsc.org Such high efficiency highlights the method's capacity to streamline the synthesis of halogenated pyridine building blocks. rsc.org

The key benefits of employing microwave synthesis include immediate and rapid heating, enhanced reaction rates, and often, cleaner reaction profiles with fewer byproducts. oatext.comresearchgate.net These attributes are of great importance in medicinal and combinatorial chemistry, where rapid access to novel compounds is crucial. nih.gov

Table 1: Illustrative Parameters for Microwave-Assisted Synthesis

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Power | 100 - 400 Watts | To control the rate of energy input into the reaction. |

| Temperature | 80 - 150 °C | To achieve the necessary activation energy for the reaction. |

| Time | 5 - 30 minutes | Significantly reduced compared to conventional heating. |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | To efficiently absorb microwave energy and allow for higher reaction temperatures. |

| Catalyst | Palladium, Copper, etc. | To facilitate specific bond formations (e.g., cross-coupling). |

Challenges and Considerations in Synthesis

The synthesis of this compound is not without its difficulties. Chemists must navigate challenges related to controlling the reaction's selectivity, maximizing the product yield, and ensuring high purity, all while considering the environmental impact of the chosen synthetic route.

Regioselectivity of Bromination

Achieving the correct regiochemistry during the bromination of the nicotinaldehyde scaffold is a primary synthetic hurdle. The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing aldehyde group at the 3-position further deactivates the ring towards electrophilic aromatic substitution. The directing effects of both the ring nitrogen and the aldehyde group must be carefully considered to favor substitution at the C-4 position.

The development of highly regioselective brominating agents and conditions is crucial. mdpi.com Reagents like N-bromosuccinimide (NBS) are often preferred over molecular bromine (Br₂) as they can offer higher selectivity under milder conditions. mdpi.comnih.gov The choice of solvent and the potential use of a catalyst can also profoundly influence the position of bromination. mdpi.com For instance, the use of zeolites or NBS on silica (B1680970) gel has been shown to induce high para-selectivity in the bromination of other aromatic compounds. mdpi.com In some cases, electronic effects from existing substituents can dominate, cleanly directing bromination to a specific, less-hindered site. nih.gov Failure to control regioselectivity can lead to a mixture of isomers, such as 5-bromo- or 6-bromonicotinaldehyde, which are difficult and costly to separate. smolecule.com

Yield Optimization and Purity

Maximizing the yield of this compound while maintaining high purity is a critical consideration for any viable synthetic process. Several factors can negatively impact the yield, including the formation of di-brominated byproducts, oxidation of the sensitive aldehyde group, and incomplete reactions.

To optimize the yield, careful control over reaction parameters is essential. This includes:

Stoichiometry: Using a controlled molar ratio (e.g., 1:1) of the substrate to the brominating agent can help minimize over-halogenation.

Temperature: Conducting the bromination at low temperatures (e.g., 0–5°C) can slow reaction kinetics and improve selectivity, thereby reducing the formation of unwanted byproducts.

Reaction Time: Insufficient reaction time can lead to low conversion, while excessively long times may promote side reactions or degradation of the product. acs.org

Table 2: Strategies for Yield and Purity Optimization

| Strategy | Rationale |

|---|---|

| Controlled Stoichiometry | Prevents the formation of di- and poly-halogenated impurities. |

| Low-Temperature Conditions | Enhances regioselectivity and minimizes side reactions. |

| Use of Protecting Groups | Protects the aldehyde function from oxidation during bromination. |

| Flow Chemistry | Allows for precise control of reagent mixing and reaction time, reducing side reactions. |

| Recrystallization/Chromatography | Removes unreacted starting materials and byproducts to achieve high purity. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. encyclopedia.pubijnc.ir The goal is to develop processes that are more environmentally benign, safer, and more energy-efficient. researchgate.net

For the synthesis of this compound, several green approaches can be considered:

Energy Efficiency: As discussed, microwave-assisted synthesis is a prime example of an energy-efficient technique that reduces reaction times and energy consumption compared to conventional heating. encyclopedia.pubmdpi.com

Safer Solvents and Reagents: The ideal synthesis would minimize the use of hazardous solvents and reagents. This could involve using greener solvents like water or ethanol (B145695) where possible, or even developing solvent-free reaction conditions. mdpi.comscholaris.ca The use of solid-supported reagents or recyclable catalysts, such as a reusable solid electrolyte for electrosynthesis, also aligns with green principles. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This involves choosing reactions that are highly selective and minimize the formation of waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled and reused, reducing waste. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and often leading to more efficient and cost-effective production. ijnc.ir

Chemical Transformations and Derivatization of 4 Bromonicotinaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group is a primary site for a variety of chemical modifications, including oxidation, reduction, nucleophilic additions, and condensation reactions.

Oxidation Reactions

The aldehyde group of 4-Bromonicotinaldehyde can be readily oxidized to a carboxylic acid, yielding 4-Bromonicotinic acid. This transformation is a fundamental process in organic synthesis, often achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting 4-bromonicotinic acid is a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction Reactions (e.g., Complex Metal Hydride Reductions)

The reduction of the aldehyde group in this compound to a primary alcohol, (4-bromopyridin-3-yl)methanol, is efficiently accomplished using complex metal hydrides. libretexts.org Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol (B145695). masterorganicchemistry.comchemguide.co.uk For this transformation, NaBH₄ provides a source of hydride ions (H⁻) which act as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk The resulting alkoxide intermediate is then protonated by the solvent to yield the final alcohol product. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. libretexts.org However, it is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethers like diethyl ether or tetrahydrofuran (THF). libretexts.org

Table 1: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (4-bromopyridin-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether/THF | (4-bromopyridin-3-yl)methanol |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles.

Grignard Reaction: Organomagnesium halides (Grignard reagents) add to the carbonyl group to form secondary alcohols after an acidic workup. organic-chemistry.org For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(4-bromopyridin-3-yl)ethanol. leah4sci.comyoutube.com The reaction proceeds via nucleophilic addition of the alkyl group from the Grignard reagent to the carbonyl carbon. organic-chemistry.org

Wittig Reaction: This reaction converts the aldehyde into an alkene. wikipedia.org It involves the use of a phosphorus ylide, also known as a Wittig reagent (e.g., Ph₃P=CH₂). udel.edumasterorganicchemistry.com The reaction of this compound with methylenetriphenylphosphorane would produce 4-bromo-3-vinylpyridine. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

Condensation Reactions

Condensation reactions provide a powerful method for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile or diethyl malonate, in the presence of a weak base catalyst like piperidine or ammonium acetate. nih.govbhu.ac.in The reaction of this compound with malononitrile yields 2-(4-bromopyridin-3-ylmethylene)malononitrile. jocpr.comresearchgate.netnih.gov This reaction proceeds through a nucleophilic addition followed by a dehydration step. bhu.ac.in

Henry Nitroaldol Reaction: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. organic-chemistry.orgwikipedia.org Reacting this compound with nitromethane in the presence of a base affords a β-nitro alcohol, 1-(4-bromopyridin-3-yl)-2-nitroethanol. youtube.com This product is a versatile intermediate that can be further transformed into other useful compounds. wikipedia.orgresearchgate.net

Table 2: Condensation Reactions of this compound

| Reaction Name | Reagent | Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile | 2-(4-bromopyridin-3-ylmethylene)malononitrile |

| Henry Nitroaldol Reaction | Nitromethane | 1-(4-bromopyridin-3-yl)-2-nitroethanol |

Imination and Oxime Formation

The carbonyl group of this compound readily reacts with primary amines and hydroxylamine to form imines (Schiff bases) and oximes, respectively.

Imine Formation: The reaction with a primary amine (R-NH₂) under mildly acidic conditions results in the formation of an N-substituted imine. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields this compound oxime. wikipedia.orgyoutube.comstackexchange.com This reaction is also typically carried out under slightly acidic conditions to facilitate the dehydration of the intermediate. youtube.comyoutube.com Oximes are stable compounds with applications in various areas of chemistry. wikipedia.org

Reactions Involving the Bromine Substituent

The bromine atom on the pyridine (B92270) ring serves as a handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction couples the bromo-pyridine with an organoboron compound, such as a boronic acid or ester. This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds or pyridines with alkyl, alkenyl, or alkynyl substituents at the 4-position.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.orgdbpedia.org This method is highly effective for the synthesis of 4-alkynylnicotinaldehyde derivatives. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction provides a route to introduce vinyl groups or more complex unsaturated moieties at the 4-position of the pyridine ring. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl bromide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org It allows for the introduction of primary or secondary amine substituents at the 4-position, providing access to a wide range of 4-aminonicotinaldehyde derivatives. jk-sci.com

Table 3: Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | 4-Aryl/Alkylnicotinaldehyde |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | 4-Alkynylnicotinaldehyde |

| Heck Reaction | Alkene (e.g., CH₂=CHR) | C-C | 4-Alkenylnicotinaldehyde |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | 4-Aminonicotinaldehyde |

Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex aryl and heteroaryl structures.

Suzuki-Miyaura Coupling: This reaction couples this compound with aryl or vinyl boronic acids or their esters. mdpi.comharvard.edu It is a robust method for creating biaryl structures. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. mdpi.com The aldehyde functionality generally remains intact under these conditions, providing a valuable synthetic intermediate.

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water mixtures |

| Reactant | Aryl/Heteroaryl/Vinyl Boronic Acid or Ester |

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org The reaction is co-catalyzed by palladium and copper complexes and is performed in the presence of a base, typically an amine like triethylamine, which also serves as the solvent. researchgate.netorganic-chemistry.org This method is highly efficient for synthesizing alkynyl-substituted pyridines. organic-chemistry.org

| Parameter | Typical Conditions |

| Catalyst | PdCl₂(PPh₃)₂, CuI (co-catalyst) |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Reactant | Terminal Alkyne |

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between this compound and an organosilane. organic-chemistry.org A key feature of this reaction is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base. organic-chemistry.orgmdpi.com This reaction offers an alternative to the Suzuki coupling, particularly when boronic acids are unstable or difficult to prepare.

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd(dba)₂ |

| Activator | TBAF, TASF, NaOH |

| Solvent | THF, Dioxane, DMF |

| Reactant | Organotrimethoxysilane, Organotrifluorosilane |

Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent as the organometallic nucleophile to react with this compound. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org The high reactivity of Grignard reagents allows the reaction to proceed efficiently, though it may require protection of the aldehyde group if it is incompatible with the strong nucleophile/base. rhhz.netnrochemistry.com

| Parameter | Typical Conditions |

| Catalyst | NiCl₂(dppe), NiCl₂(dppp), Pd(PPh₃)₄ |

| Solvent | THF, Diethyl ether |

| Reactant | Alkyl/Aryl/Vinyl Magnesium Halide (Grignard Reagent) |

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient, which, combined with the electron-withdrawing effect of the aldehyde group, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing C4 position. researchgate.net This allows for the direct displacement of the bromide ion by a variety of nucleophiles. This transformation is a straightforward method for introducing heteroatom functionalities onto the pyridine core.

| Nucleophile | Product Type | Typical Conditions |

| Alkoxides (RO⁻) | Aryl ethers | NaOR, KOR in corresponding alcohol or aprotic solvent (e.g., DMF) |

| Amines (R₂NH) | Aryl amines | Heating with excess amine, often with a base (e.g., K₂CO₃) in a polar aprotic solvent |

| Thiolates (RS⁻) | Thioethers | NaSR, KSR in a solvent like DMF or DMSO |

Chan-Lam Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically between a boronic acid and an amine or alcohol. wikipedia.org For this compound to be utilized in a Chan-Lam type transformation, it would first need to be converted into the corresponding pyridine-4-boronic acid derivative. This derivative could then be coupled with a wide range of N-H or O-H containing compounds, including amines, amides, and phenols, under mild, often aerobic conditions. nrochemistry.comorganic-chemistry.org This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org

| Parameter | Typical Conditions (for the boronic acid derivative) |

| Catalyst | Cu(OAc)₂, Cu(OTf)₂ |

| Base | Pyridine, Et₃N |

| Solvent | CH₂Cl₂, MeCN, Toluene |

| Reactant | Amines, Alcohols, Phenols, Amides |

| Atmosphere | Often open to air (O₂ as oxidant) |

Formation of Heterocyclic Derivatives

The aldehyde functional group of this compound is a versatile starting point for the construction of various new heterocyclic rings through condensation and multicomponent reactions.

Synthesis of Pyridines, Pyrimidines, and Quinolines

Pyridines: The aldehyde can act as a key component in several named reactions for pyridine synthesis. For example, in the Hantzsch pyridine synthesis, this compound can serve as the aldehyde component, reacting with two equivalents of a β-ketoester and a nitrogen source like ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. pharmaguideline.comorganic-chemistry.org

Pyrimidines: Pyrimidine rings can be constructed by condensing this compound with a 1,3-bifunctional three-carbon fragment and an amidine, urea, or thiourea. bu.edu.egorganic-chemistry.org This approach allows for the synthesis of pyrimidines bearing the 4-bromo-3-pyridyl substituent, which can be a scaffold for further chemical elaboration. growingscience.com

Quinolines: The Friedländer annulation provides a direct route to quinolines. In this reaction, this compound can be condensed with a 2-aminoaryl aldehyde or ketone in the presence of a base or acid catalyst. organic-chemistry.org This reaction forms a new six-membered ring fused to the starting aniline derivative, yielding a quinoline substituted with the 4-bromopyridine moiety. nih.gov

Formation of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. rsc.org They can be synthesized efficiently via multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction is a prominent example, where this compound (as the aldehyde component) reacts with a 2-aminopyridine and an isocyanide in the presence of a catalyst to afford the desired imidazo[1,2-a]pyridine derivative in a single step. mdpi.comorganic-chemistry.org

| Reaction Component | Role |

| 2-Aminopyridine | Provides the pyridine ring and one nitrogen for the imidazole ring |

| This compound | Provides the C3 carbon and its substituent for the imidazole ring |

| Isocyanide | Provides the C2 carbon and its substituent for the imidazole ring |

| Catalyst | Lewis or Brønsted acid (e.g., Sc(OTf)₃, I₂) nih.gov |

Synthesis of Dihydropyridine Derivatives

The Hantzsch dihydropyridine synthesis is the most classical and widely used method for preparing 1,4-dihydropyridines (1,4-DHPs). organic-chemistry.orgresearchgate.net In this one-pot multicomponent condensation, this compound is reacted with two equivalents of a β-dicarbonyl compound (such as ethyl acetoacetate) and a source of ammonia (like ammonium acetate). wjpmr.com The resulting product is a 1,4-dihydropyridine ring bearing the 4-bromo-3-pyridyl group at the 4-position. These compounds are of significant interest as they are analogs of clinically important calcium channel blockers. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | 2x Ethyl Acetoacetate | Ammonium Acetate | Diethyl 2,6-dimethyl-4-(4-bromo-3-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | 2x Methyl Acetoacetate | Ammonium Hydroxide | Dimethyl 2,6-dimethyl-4-(4-bromo-3-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | 2x Acetylacetone | Ammonium Acetate | 3,5-Diacetyl-2,6-dimethyl-4-(4-bromo-3-pyridyl)-1,4-dihydropyridine |

Oxazole Formation

The aldehyde functional group of this compound serves as a key precursor for the synthesis of heterocyclic structures, most notably oxazoles. The Van Leusen oxazole synthesis is a prominent and versatile method for converting aldehydes into 5-substituted oxazoles. mdpi.comnih.govwikipedia.org This reaction employs tosylmethyl isocyanide (TosMIC) as a crucial reagent that provides three atoms for the resulting oxazole ring. st-andrews.ac.ukorganic-chemistry.org

The general mechanism involves the reaction of an aldehyde, such as this compound, with TosMIC in the presence of a base. The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org The subsequent steps involve an intramolecular cyclization to form an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the final oxazole product. nih.gov When applied to this compound, this reaction would produce 4-(oxazol-5-yl)pyridine substituted with a bromine atom at the 4-position of the pyridine ring. Aromatic aldehydes, particularly those with electron-withdrawing groups, are known to be reactive substrates in this synthesis. nih.govorganic-chemistry.org

The reaction is valued for its operational simplicity and the mild conditions under which it can be performed. mdpi.com

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description | Reference |

| Reactants | Aldehyde (e.g., this compound), Tosylmethyl isocyanide (TosMIC) | mdpi.comorganic-chemistry.org |

| Key Reagent | Tosylmethyl isocyanide (TosMIC) | st-andrews.ac.ukorganic-chemistry.org |

| Conditions | Basic (e.g., K₂CO₃) | organic-chemistry.org |

| Product | 5-substituted oxazole | nih.gov |

| Mechanism | Nucleophilic attack, intramolecular cyclization, elimination | wikipedia.org |

Applications of 4 Bromonicotinaldehyde and Its Derivatives in Medicinal Chemistry

Role as a Building Block for Biologically Active Compounds

The inherent reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position make 4-Bromonicotinaldehyde a valuable starting material in organic synthesis. Medicinal chemists have leveraged these properties to construct complex molecular architectures with a wide range of pharmacological activities.

Anticancer Agents

The quest for novel and more effective anticancer agents has led researchers to explore the potential of this compound as a synthetic precursor. The rationale behind its use lies in the established anticancer properties of various heterocyclic compounds, including those containing a pyridine (B92270) moiety.

| Compound Type | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |

| Brominated Chalcone Derivatives | MGC803, HGC27, SGC7901 (Gastric Cancer) | 3.57 - 5.61 µM | nih.gov |

| 4-Bromo Naphthalene-Chalcone | MCF-7 (Breast Cancer) | 818.18 µg/mL | ajgreenchem.com |

Antimicrobial and Antifungal Agents

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial and antifungal drugs. This compound serves as a valuable starting point for the synthesis of compounds with potent activity against a range of pathogens.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of antimicrobial agents. mdpi.comnih.govjocpr.comresearchgate.netresearchgate.net While direct synthesis from this compound is a logical approach, studies on structurally similar compounds like 5-bromo-salicylaldehyde provide strong evidence for the potential antimicrobial efficacy of its derivatives. researchgate.net For example, Schiff bases derived from 5-bromo-salicylaldehyde have demonstrated dose-dependent antimicrobial activity against various bacterial strains, including Escherichia coli. researchgate.net

In the realm of antifungal agents, derivatives of this compound are being investigated for their activity against pathogenic fungi such as Candida albicans. nih.govplos.orgmdpi.com Brominated compounds, in general, have shown promise as antifungal agents. For instance, brominated furanones have been demonstrated to inhibit the growth of C. albicans. nih.gov Furthermore, cinnamaldehyde derivatives, which can be synthesized from various aldehydes, have shown efficacy against fluconazole-resistant C. albicans. nih.gov

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Schiff Bases (from bromo-salicylaldehyde) | Escherichia coli and other bacteria | Dose-dependent antimicrobial activity | researchgate.net |

| Brominated Furanones | Candida albicans | Inhibition of fungal growth | nih.gov |

| Cinnamaldehyde Derivatives | Fluconazole-resistant Candida albicans | Antifungal activity | nih.gov |

Antiviral Compounds

While the direct application of this compound in the synthesis of antiviral agents is an area of ongoing research, the broader class of heterocyclic aldehydes and their derivatives has shown promise in this field. The development of novel antiviral agents is a critical area of medicinal chemistry, and versatile building blocks like this compound are valuable tools for creating diverse chemical libraries for screening. researchgate.netnih.govnih.govmdpi.commdpi.com

Enzyme Inhibitors (e.g., Nicotinamidases/Pyrazinamidases, Nitric Oxide Synthase)

Enzyme inhibition is a fundamental mechanism of action for many therapeutic drugs. Derivatives of this compound have been explored as inhibitors of several key enzymes.

Nicotinamidases/Pyrazinamidases: Nicotinamidases and pyrazinamidases are enzymes involved in the metabolism of nicotinamide and the activation of the anti-tuberculosis drug pyrazinamide, respectively. A significant finding in this area is the identification of 5-bromo-nicotinaldehyde as a potent inhibitor of nicotinamidase. bangor.ac.uk This discovery suggests that this compound, being a structural isomer, and its derivatives are promising candidates for the development of inhibitors for this class of enzymes. bangor.ac.uknih.govnih.govresearchgate.net

Nitric Oxide Synthase: Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. The development of selective NOS inhibitors is a target for various therapeutic areas. nih.govnih.govescholarship.orgdntb.gov.uarsc.org While direct evidence for this compound derivatives as NOS inhibitors is limited, the exploration of various heterocyclic and aromatic aldehydes in this context suggests a potential avenue for future research.

Calcium Channel Antagonists

Calcium channel blockers are a class of drugs widely used in the treatment of cardiovascular diseases such as hypertension. The 1,4-dihydropyridine scaffold is a well-known pharmacophore for L-type calcium channel blockers. nih.govjocpr.comnih.govnih.govasianpubs.orgderpharmachemica.comresearchgate.net The synthesis of dihydropyridines often involves the condensation of an aldehyde with other components. Therefore, this compound represents a potential starting material for the synthesis of novel dihydropyridine-based calcium channel antagonists, where the bromo-pyridyl moiety could influence the pharmacological profile of the resulting compounds.

Angiotensin II Receptor Antagonists Precursors

Angiotensin II receptor blockers (ARBs), also known as sartans, are another important class of antihypertensive drugs. The synthesis of these complex molecules often involves the construction of a biphenyl (B1667301) tetrazole or a similar acidic group attached to a heterocyclic core. scispace.comresearchgate.netnih.gov While there are no direct reports of this compound being used as a precursor for commercially available sartans, its structure presents possibilities for its incorporation into novel ARB scaffolds through synthetic strategies like Suzuki coupling, a common reaction in sartan synthesis.

Antihypertensive Agents

The pyridine nucleus is a common scaffold in a variety of antihypertensive drugs. nih.govresearchgate.net Derivatives of pyridine are key components in drugs that act as calcium channel blockers and angiotensin II receptor antagonists, both critical mechanisms for controlling blood pressure. nih.govnih.gov For instance, several 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been shown to lower blood pressure effectively in spontaneously hypertensive rats. nih.gov

While direct studies on this compound-derived antihypertensives are limited, its structure allows for its use as a precursor to more complex molecules with potential activity. The aldehyde functional group can be readily converted into other functionalities, serving as a handle to build molecules that could interact with targets like the angiotensin-converting enzyme (ACE). acs.orgfrontiersin.org For example, imidazo[4,5-c]pyridine derivatives have been synthesized and shown to act as potent non-peptide angiotensin II receptor antagonists. nih.gov The synthetic routes to such compounds could potentially be adapted to use this compound as a starting material, highlighting its prospective role in the development of new antihypertensive candidates.

Antidepressants

Pyridine-containing compounds have been investigated for their potential as antidepressants, acting on various targets within the central nervous system (CNS). jchemrev.comnih.gov These targets include monoamine transporters for serotonin and norepinephrine, which are inhibited by selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), respectively. wikipedia.orgdrugbank.com

The synthesis of antidepressant molecules often involves metal-catalyzed reactions to create key structural motifs. For example, zimelidine, a historical SSRI, features a 3-(pyridin-3-yl)prop-2-en-1-amine core, demonstrating the relevance of the pyridine scaffold in this therapeutic area. nih.gov Although research has not explicitly detailed the use of this compound in synthesizing antidepressants, its chemical structure is amenable to modifications that could lead to novel CNS-active agents. The pyridine nitrogen can influence water solubility and binding interactions, which are crucial properties for drugs targeting the CNS. jchemrev.com

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives synthesized from this compound is profoundly influenced by its structural features. Structure-Activity Relationship (SAR) studies help in understanding how modifications to the molecule can enhance potency and selectivity for a biological target. digitellinc.comnih.gov

Impact of Bromine Atom on Biological Activity

The bromine atom at the 4-position of the pyridine ring significantly impacts the molecule's physicochemical properties and its interactions with biological targets.

Lipophilicity and Permeability: Halogens like bromine generally increase the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for drugs targeting the CNS. cuni.cz

Electronic Effects: Bromine is an electron-withdrawing group, which can influence the reactivity of the pyridine ring and the aldehyde group. This can affect how the molecule binds to its target receptor.

Halogen Bonding: The bromine atom can participate in halogen bonding, a noncovalent interaction between the electrophilic region of the halogen and a Lewis base (an electron donor). rsc.orgacs.org This type of bonding is increasingly recognized as a significant force in ligand-protein interactions, potentially stabilizing the binding of a drug to its target and enhancing its activity. cuni.cz For example, in the design of inhibitors, a halogen atom at a key position can be crucial for binding affinity. nih.gov

A review of pyridine derivatives indicated that the presence of halogen atoms can sometimes lead to lower antiproliferative activity compared to other substituents, suggesting that the position and the specific biological target are critical in determining the effect of halogenation. nih.gov

Modulation of Activity through Functional Group Transformations

The aldehyde group of this compound is a versatile functional group that allows for a wide range of chemical transformations, leading to diverse derivatives with potentially modulated biological activities.

Schiff Base Formation: The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). scispace.comscirp.orgijfmr.com Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govanjs.edu.iq The >C=N- (azomethine) group is often critical for these biological effects. scirp.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond. wikipedia.orgresearchgate.net This method is a powerful tool for synthesizing α,β-unsaturated compounds, which are precursors to many biologically active molecules, including potential anticancer agents. nih.govorganic-chemistry.orgrsc.org

Chalcone Synthesis: Through reactions like the Claisen-Schmidt condensation, this compound can be used to synthesize chalcone derivatives. journaljabb.com Chalcones, characterized by an α,β-unsaturated ketone system, are known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comarabjchem.orgresearchgate.netacgpubs.org The biological activity can be fine-tuned by the substituents on the aromatic rings.

The following table summarizes some common functional group transformations of aldehydes like this compound and the potential biological activities of the resulting derivatives.

| Reaction Type | Resulting Derivative Class | Potential Biological Activities |

|---|---|---|

| Schiff Base Formation | Imines | Antimicrobial, Antifungal, Anticancer |

| Knoevenagel Condensation | α,β-Unsaturated Compounds | Anticancer, Anti-inflammatory |

| Claisen-Schmidt Condensation | Chalcones | Antimicrobial, Anticancer, Antiviral |

| Wittig Reaction | Alkenes | Various, depending on the attached group |

| Reduction | Alcohols (4-Bromopyridin-3-yl)methanol | Precursor for further synthesis |

| Oxidation | Carboxylic Acids (4-Bromonicotinic acid) | Precursor for amides and esters |

Computational Studies in Drug Design

Computational methods are integral to modern drug design, allowing for the prediction of how a molecule might interact with a biological target before it is synthesized.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govjournaljpri.com This allows researchers to understand the binding mode and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net

For derivatives of this compound, molecular docking studies could be used to:

Identify Potential Biological Targets: By docking a library of its derivatives against various proteins, potential targets for diseases like hypertension or depression could be identified.

Predict Binding Modes: Docking can reveal how a derivative fits into the active site of a target protein, showing key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Guide SAR Studies: By comparing the docking scores and predicted binding modes of different derivatives, researchers can understand why certain modifications lead to higher activity, thus guiding the synthesis of more potent compounds.

The binding affinity is a measure of the strength of the binding between a ligand and its target. Computational methods can predict this affinity, helping to prioritize which compounds to synthesize and test. researchgate.net While direct computational studies on this compound are not widely published, the principles are broadly applicable. For example, docking studies on pyridine-bearing pyrimidine-2-thiol derivatives have been used to investigate their binding interactions with target proteins. ashdin.com

The following table illustrates hypothetical binding affinity data that could be generated from a computational study of this compound derivatives against a hypothetical protein kinase target.

| Compound | Modification on Aldehyde | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Derivative A | Schiff base with Aniline | -7.5 | Hydrogen bond with Serine, Pi-pi stacking with Phenylalanine |

| Derivative B | Chalcone with Acetophenone | -8.2 | Hydrogen bond with Lysine, Halogen bond with Leucine backbone |

| Derivative C | Knoevenagel product with Malononitrile | -7.9 | Hydrogen bonds with Aspartate, Hydrophobic interactions |

| Derivative D | (4-Bromopyridin-3-yl)methanol | -6.1 | Hydrogen bond from hydroxyl group to Glutamate |

These computational predictions would then need to be validated through experimental biological assays to confirm the activity of the synthesized compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of medicinal compounds. scirp.orgresearchgate.net For pyridine derivatives, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize molecular geometry and calculate key electronic parameters. ekb.eg These calculations provide a detailed understanding of the molecule at the atomic level, which is critical for rational drug design.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests that a molecule is more reactive and can participate more readily in charge transfer interactions, which is often crucial for biological activity. scirp.org For substituted pyridines, the addition of functional groups like -Br or -CHO can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential as a drug candidate. ekb.egresearchgate.net

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the surface of a molecule, which is crucial for understanding noncovalent interactions, particularly drug-receptor binding. mdpi.comrsc.org It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting likely sites for electrophilic and nucleophilic attack. dtic.mil For a molecule like this compound, the MESP would show negative potential around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors, while regions of positive potential would suggest sites susceptible to nucleophilic interaction. researchgate.netresearchgate.net

The table below summarizes key parameters typically derived from quantum chemical calculations for a hypothetical substituted pyridine, illustrating their importance in medicinal chemistry.

| Parameter | Symbol | Significance in Medicinal Chemistry | Typical Calculation Method |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; influences interactions with biological targets. | DFT (e.g., B3LYP/6-31G) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; key for understanding charge-transfer interactions. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. | ΔE = ELUMO - EHOMO |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | η = (ELUMO - EHOMO) / 2 |

| Electronegativity | χ | Describes the power of an atom or group to attract electrons. | χ = -(EHOMO + ELUMO) / 2 |

| Dipole Moment | µ | Indicates the overall polarity of the molecule, affecting solubility and membrane permeability. | DFT |

| Natural Atomic Charges | - | Describes the electron distribution among atoms, helping to predict intermolecular interactions. | NBO Analysis |

Conformational Analysis and Mechanistic Insights

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies, which is a cornerstone of structure-based drug design. nih.gov

Bioactive Conformation: A drug typically binds to its biological target (like an enzyme or receptor) in a specific, low-energy conformation known as the "bioactive conformation." nih.gov Identifying this conformation is a primary goal of computational medicinal chemistry. Techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are used to predict how derivatives of a compound like this compound might fit into a target's binding pocket. nih.gov For pyridine-based aldehydes, conformational analysis can establish the preferred orientation of the aldehyde group relative to the pyridine ring, which can be influenced by intramolecular hydrogen bonding or steric effects from other substituents. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov These simulations are used to assess the stability of a predicted binding pose and to explore conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com For a potential enzyme inhibitor derived from this compound, MD simulations could reveal how the compound adjusts its conformation within the active site and the stability of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to its inhibitory effect.

Mechanistic Insights into Enzyme Inhibition: Pyridine derivatives are known to act as inhibitors for a wide range of enzymes. researchgate.netresearchgate.net Computational studies are vital for elucidating the mechanism of this inhibition. By analyzing the binding mode and interactions, researchers can determine whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor. acs.orgnih.gov For instance, docking studies of pyridine carboxamide derivatives against the enzyme urease have shown that their inhibitory potency is driven by hydrogen bonds and hydrophobic interactions within the active site. nih.gov Kinetic studies, often complemented by computational analysis, can confirm the inhibition mechanism. nih.gov Such mechanistic insights are crucial for optimizing lead compounds to improve their potency and selectivity against a specific enzyme target, such as those involved in cancer or inflammatory diseases. tandfonline.commdpi.comnih.gov

The following table outlines the common types of reversible enzyme inhibition, which can be investigated using a combination of kinetic experiments and computational analysis.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. | No change | Increases |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site, with different affinities. | Decreases | Increases or Decreases |

Applications of 4 Bromonicotinaldehyde in Materials Science

4-Bromonicotinaldehyde is a versatile chemical compound whose unique structural features—a pyridine (B92270) ring, a reactive aldehyde group, and a bromine substituent—make it a valuable precursor in the field of materials science. Its application spans the development of specialized dyes, optically active materials, and functional polymeric structures.

Analytical Methodologies for 4 Bromonicotinaldehyde and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structure determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a bromonicotinaldehyde isomer provides key information based on chemical shifts, integration, and coupling patterns of the protons. For a compound like 5-Bromonicotinaldehyde, the aldehydic proton (CHO) is highly deshielded by the carbonyl group and typically appears as a singlet in the downfield region, around 10.0 ppm. The protons on the pyridine (B92270) ring appear in the aromatic region (7.0-9.5 ppm). Their specific shifts are influenced by the positions of the nitrogen atom, the bromo substituent, and the aldehyde group. For instance, protons adjacent to the electronegative nitrogen atom (e.g., at the C2 and C6 positions) are shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The carbons of the pyridine ring appear between 120-160 ppm. The carbon atom directly bonded to the bromine (the ipso-carbon) experiences a "heavy atom effect," which can cause its signal to appear more upfield than predicted based on electronegativity alone. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum reveals correlations between protons that are coupled to each other (typically on adjacent carbons), helping to assign the signals of the pyridine ring protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Table 1: Typical NMR Chemical Shift Data for Bromonicotinaldehyde Isomers

| Atom | Type of Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde H | ¹H | ~10.0 | Singlet, highly deshielded. |

| Pyridine H | ¹H | 7.0 - 9.5 | Positions influenced by N, Br, and CHO groups. |

| Aldehyde C | ¹³C | 190 - 200 | Carbonyl carbon, highly deshielded. |

| Pyridine C | ¹³C | 120 - 160 | Aromatic carbons. |

| C-Br | ¹³C | 115 - 125 | ipso-carbon, shielded by "heavy atom effect". |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov The IR spectrum of 4-Bromonicotinaldehyde would exhibit several characteristic absorption bands.

The most prominent peak is the strong C=O (carbonyl) stretch of the aldehyde group, which typically appears in the range of 1690-1715 cm⁻¹. The presence of conjugation with the pyridine ring can shift this absorption to a slightly lower wavenumber. The aldehydic C-H bond shows a characteristic pair of medium-intensity stretches, often appearing around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |

| C-Br | Stretch | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. For this compound (molecular formula C₆H₄BrNO), the molecular weight is approximately 185 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments: a peak at 'm' and another peak of almost equal intensity at 'm+2'. This M⁺/(M+2) pattern is a definitive indicator of the presence of a single bromine atom in the ion.

Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde group (-CHO, 29 mass units) or the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺. For this compound, fragmentation could also involve the cleavage of the C-Br bond. For the related isomer 5-Bromo-3-pyridinecarboxaldehyde, a GC-MS analysis shows a prominent molecular ion peak and significant fragments corresponding to these characteristic losses.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

This compound contains a conjugated system comprising the pyridine ring and the carbonyl group of the aldehyde. This structure is expected to exhibit strong absorption in the UV region due to π → π* transitions. A weaker absorption at a longer wavelength, resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen, is also anticipated. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of substituents. The bromine atom, acting as an auxochrome, can cause a bathochromic (red) shift, moving the absorption to a longer wavelength compared to the unsubstituted nicotin-aldehyde.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For the analysis of brominated aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method would employ a nonpolar stationary phase, such as a C8 or C18 silica-based column. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile and water, often with a modifier like trifluoroacetic acid or formic acid to ensure sharp peak shapes by suppressing the ionization of the basic pyridine nitrogen. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance (its λmax), as determined by UV-Vis spectroscopy. Method validation according to ICH guidelines would be performed to ensure the method is specific, linear, accurate, and precise for its intended purpose, such as impurity profiling or quantitative assay.

Table 3: Typical HPLC Parameters for Analysis of Brominated Aromatic Aldehydes

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at λmax ~254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound and its derivatives, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The process involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases.

While specific GC methods for this compound are not extensively detailed in publicly accessible literature, the principles of the technique are widely applied to related brominated aromatic compounds. For instance, the analysis of bromophenols, which share the characteristic of being halogenated aromatic compounds, is effectively achieved using GC-MS after a derivatization step. nih.gov Derivatization, such as acetylation, is often employed to increase the volatility and thermal stability of polar compounds, leading to better chromatographic separation and sensitivity. researchgate.net

In a typical application, the GC-MS method would be optimized for parameters such as injector temperature, column type, carrier gas flow rate, and the temperature program of the oven. uns.ac.id For brominated compounds, the mass spectrometer detector is particularly useful as it can identify the characteristic isotopic pattern of bromine, aiding in the structural confirmation of the analytes. researchgate.net Advanced techniques like plasma-assisted reaction chemical ionization mass spectrometry (PARCI-MS) coupled with GC can provide highly sensitive elemental analysis for bromine, allowing for precise quantification. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Brominated Compounds

| Parameter | Setting | Purpose |

| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the sample. |

| Column | Rtx-5MS (or similar) | A common, non-polar column suitable for a wide range of organic compounds. |

| Column Length | 30.0 m | Provides sufficient length for effective separation of components. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Flow Rate | 1.15 mL/min | Optimized flow for efficient separation and peak shape. |

| Oven Program | Ramped temperature increase | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. |

Note: This table is a composite example based on methods for similar compounds like bromochalcones and may require optimization for this compound. uns.ac.id

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to separate components of a mixture, identify compounds, and monitor the progress of a chemical reaction. orgchemboulder.comlibretexts.orgsigmaaldrich.com The technique involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. orgchemboulder.comkhanacademy.org

For this compound and its derivatives, TLC is an essential tool, particularly in synthetic chemistry. Researchers utilize TLC to monitor the conversion of this compound to its desired products, for example, in Suzuki coupling reactions. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting material, the formation of a new spot with a different Retention Factor (Rƒ) indicates the progress of the reaction. The Rƒ value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front and is characteristic of a compound in a specific solvent system. libretexts.org

The choice of the mobile phase (eluent) is critical for achieving good separation. A common practice is to use a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate). uns.ac.idnih.gov The polarity of the solvent system is adjusted to optimize the separation of the spots on the TLC plate. After development, the separated spots are visualized, often using a UV lamp, as aromatic compounds like this compound are typically UV-active. uns.ac.idacs.org

Table 2: Application of TLC in Monitoring a Reaction Involving a this compound Analog

| Step | Description | Details |

| Stationary Phase | Silica Gel Plate | A polar adsorbent (e.g., silica gel 60 UV254) is used. mdpi.com |

| Sample Application | Spotting | A capillary tube is used to apply a small spot of the reaction mixture onto the pencil line at the bottom of the plate. youtube.com |

| Mobile Phase | Hexane/Ethyl Acetate | The polarity is adjusted (e.g., 5:1 ratio) to achieve optimal separation. uns.ac.id |

| Development | Capillary Action | The plate is placed in a closed chamber with the mobile phase, which travels up the plate. orgchemboulder.com |

| Visualization | UV Light | The plate is observed under UV light (254 nm) to see the separated spots. uns.ac.id |

| Analysis | Rƒ Value Comparison | The Rƒ of the product spot is compared to the starting material spot to confirm reaction progress. |

Crystallography and Solid-State Analysis

X-ray Crystal Structure Determination

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction allows for unambiguous structural elucidation. The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The presence of the bromine atom is particularly advantageous in this analysis. As a "heavy atom," bromine scatters X-rays more strongly than lighter atoms like carbon, hydrogen, or nitrogen. This can simplify the process of solving the phase problem in crystallography, often using methods like the Patterson or heavy-atom method to determine an initial model of the structure. bath.ac.uk

The structural data obtained can reveal key features, such as the planarity of the pyridine ring and the orientation of the aldehyde and bromo substituents. Furthermore, the analysis of the crystal packing reveals how molecules interact with each other through forces like hydrogen bonds, halogen bonds, and π–π stacking. researchgate.net This information is crucial for understanding the physical properties of the solid material. Studies on related brominated organic molecules have successfully used X-ray diffraction to characterize their molecular and supramolecular structures. researchgate.netmdpi.com

Table 3: Key Information Obtained from X-ray Crystallography of a Brominated Organic Compound

| Parameter | Information Provided | Significance |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice. | Fundamental property of the crystalline solid. |

| Space Group | The symmetry elements present in the crystal. | Describes the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z position of each atom in the asymmetric unit. | Defines the complete molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms connectivity and reveals geometric details (e.g., strain, hybridization). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. | Determines the 3D shape and orientation of substituents. bath.ac.uk |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other non-covalent contacts. | Explains the crystal packing and influences physical properties like melting point. nih.govresearchgate.net |

Role in Agrochemical Research

Precursor for Pesticides and Herbicides

The chemical structure of 4-Bromonicotinaldehyde, featuring a pyridine (B92270) ring substituted with a bromine atom and an aldehyde group, theoretically offers reactive sites for the synthesis of more complex molecules. The aldehyde functional group can participate in various chemical reactions, such as condensation, oxidation, and reduction, to build different molecular frameworks. The bromine atom on the pyridine ring can also be a site for substitution reactions, allowing for the introduction of other functional groups that could potentially confer pesticidal or herbicidal properties.

However, a thorough review of scientific databases and patent literature does not reveal specific instances where this compound is cited as a key starting material for the synthesis of named, commercialized pesticides or herbicides. Research in agrochemical development often explores a vast number of chemical intermediates, and while compounds like this compound may be used in exploratory synthesis, their progression to notable active ingredients is not always realized or published.

Environmental and Regulatory Considerations

Discussion of Precursor Control and Monitoring

The control and monitoring of chemical precursors are critical components of strategies to combat the illicit manufacture of narcotics and psychotropic substances. International and national bodies maintain lists of controlled chemicals that are known to be used in such synthesis.

Currently, 4-Bromonicotinaldehyde is not explicitly listed as a controlled precursor chemical in major international or national registries, such as those under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances, or in national regulations like the U.S. Controlled Substances Act or Canada's Precursor Control Regulations. canada.cajustice.gc.causdoj.govcolorado-drug-crimes-lawyer.comwww.gov.ukrosalindfranklin.eduwww.gov.uk These regulations typically focus on substances that are immediate and essential reactants in the synthesis of controlled drugs.

The regulatory landscape for precursor chemicals is dynamic, with ongoing efforts to identify and list new substances that are being used in illicit drug production. nortonrosefulbright.com Regulatory bodies like the Drug Enforcement Administration (DEA) in the United States and Health Canada continually monitor chemical commerce to identify suspicious transactions and diversion of chemicals to illicit markets. gazette.gc.ca This includes the potential for substances not currently on precursor lists to be used as substitutes for regulated chemicals.

Should a compound like this compound be identified as a key ingredient in the synthesis of a controlled substance, it could become subject to regulatory control. This would likely involve:

Licensing and Registration: Facilities that produce, distribute, import, or export the chemical would need to obtain licenses or registrations from relevant authorities.

Record-Keeping: Detailed records of all transactions involving the chemical would be required to be maintained for a specified period.

Reporting of Suspicious Transactions: Any unusual orders, such as those of an uncommon size or from a new customer with unclear credentials, would need to be reported to law enforcement or regulatory agencies.

Import/Export Permits: Shipments of the chemical across international borders would require specific permits. justice.gc.ca

The monitoring of such chemicals is a collaborative effort between regulatory agencies, law enforcement, and the chemical industry to prevent diversion from legitimate channels.

Safe Handling and Disposal of this compound and its Derivatives

The safe handling and disposal of this compound and its derivatives are governed by standard laboratory and industrial safety protocols for hazardous chemicals. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available in the provided search results, information from analogous compounds, such as other brominated aldehydes and pyridine (B92270) derivatives, can provide guidance. sigmaaldrich.comfishersci.comchemsrc.com

Safe Handling:

Proper handling procedures are essential to minimize exposure and prevent accidents. Key recommendations include:

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. echemi.com In case of dust or vapor generation, respiratory protection may be necessary.

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. chemsrc.com

Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled or stored. Wash hands thoroughly after handling. sigmaaldrich.com

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. fishersci.com

Spill Management:

In the event of a spill, the area should be evacuated. For minor spills, absorbent, non-combustible material like sand or vermiculite (B1170534) can be used to contain the substance, which should then be placed in a sealed container for disposal. scbt.com The area should be cleaned and decontaminated afterward. For major spills, emergency services should be notified.

Disposal:

The disposal of this compound and its derivatives must be carried out in accordance with local, state, and federal regulations for hazardous waste. louisville.edunih.gov General guidelines for disposal include:

Waste Characterization: The waste must be properly characterized to determine its hazardous properties.

Licensed Disposal Facility: Disposal should be managed by a licensed professional waste disposal service. The chemical should not be disposed of in regular trash or poured down the drain. louisville.edu

Containerization: Waste should be collected in appropriate, labeled, and sealed containers for disposal.

Environmental Considerations: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life. epa.govnih.govresearchgate.net Therefore, preventing their release into the environment is crucial. Treatment methods may include incineration at a permitted hazardous waste facility. scbt.comepa.gov